molecular formula C21H25N3O3 B6490849 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea CAS No. 891092-48-1

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea

Cat. No.: B6490849
CAS No.: 891092-48-1
M. Wt: 367.4 g/mol
InChI Key: MWFWKFYKHLONKV-UHFFFAOYSA-N
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Description

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a pyrrolidinone ring, a urea moiety, and aromatic substituents, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Aromatic Substituents: The next step involves the introduction of the 3,4-dimethylphenyl and 4-methoxyphenyl groups. This can be done through Friedel-Crafts acylation or alkylation reactions, using appropriate aromatic compounds and catalysts.

    Formation of the Urea Moiety: The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate compound with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the pyrrolidinone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and urea moieties. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions can involve reactions with nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential and mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research includes preclinical studies to evaluate its efficacy, safety, and pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-hydroxyphenyl)methyl]urea
  • 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-chlorophenyl)methyl]urea
  • 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]urea

Uniqueness

The uniqueness of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea lies in its specific combination of functional groups and substituents. The presence of the methoxy group on the phenyl ring can influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-4-7-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-5-8-19(27-3)9-6-16/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFWKFYKHLONKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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